4-(dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-20(2)27(23,24)13-10-8-12(9-11-13)17(22)19-18-21(3)16-14(25-4)6-5-7-15(16)26-18/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWJVVBEGPUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base.
Dimethylsulfamoyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the benzamide moiety or the benzothiazole core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound could be studied for similar effects.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Textiles: Application in dyeing processes due to its potential color properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. For example, as an antimicrobial agent, it might disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Benzamides: Compounds such as N-(4-methoxybenzyl)benzamide and N-(4-methylbenzyl)benzamide.
Uniqueness
4-(dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility and reactivity compared to other benzothiazole derivatives.
Biological Activity
4-(Dimethylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structural features that include a dimethylsulfamoyl group and a methoxy-substituted benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure and Properties
The compound's chemical formula is , and its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Benzothiazole Ring | Contains sulfur and nitrogen, contributing to its reactivity. |
| Dimethylsulfamoyl Group | Enhances solubility and potential interactions with biological targets. |
| Methoxy Group | Modifies electronic properties and may influence biological activity. |
Research indicates that compounds within the benzothiazole family can interact with various biological targets, potentially inhibiting key enzymes or disrupting cellular processes. Specifically, this compound may exert its effects through:
- Inhibition of GTPase Activity : It is hypothesized that this compound disrupts the GTPase activity of FtsZ, a protein essential for bacterial cell division, leading to bacterial cell death.
- Antiviral Mechanisms : Similar benzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication in various contexts .
Antimicrobial Activity
Studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The mechanism likely involves interference with bacterial cell division pathways.
Antiviral Activity
Recent investigations into related compounds have highlighted their effectiveness against Hepatitis B virus (HBV) and other viral pathogens. For instance, derivatives similar to this compound have shown significant antiviral activity by enhancing A3G levels, which are crucial for inhibiting HBV replication .
Case Studies
-
In Vitro Studies on Antiviral Efficacy :
- A study evaluated the antiviral effects of related benzamide derivatives against HBV using HepG2 cell lines.
- Results indicated an IC50 value of approximately 1.99 µM for effective inhibition of HBV replication, suggesting a promising therapeutic window.
-
Toxicity and Pharmacokinetics :
- Acute toxicity assessments in animal models revealed that these compounds exhibited manageable safety profiles, supporting their further development as therapeutic agents.
Q & A
Q. What synthetic strategies optimize the yield of 4-(dimethylsulfamoyl)-N-[(2E)-... benzamide while minimizing side-product formation?
- Methodological Answer : The synthesis of this compound requires multi-step reactions with precise control of temperature (e.g., 60–80°C for sulfamoylation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios. For example, coupling the benzothiazolylidene moiety to the sulfamoylbenzamide core via nucleophilic substitution under inert atmosphere reduces oxidation byproducts. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and final recrystallization in ethanol/water mixtures enhance purity (>95% by High Performance Liquid Chromatography). Monitoring reaction progress with Thin-Layer Chromatography (TLC) and validating intermediates via Nuclear Magnetic Resonance (¹H/¹³C NMR) ensures fidelity .
Q. How can researchers resolve contradictions in structural characterization data (e.g., NMR or mass spectrometry)?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from dynamic tautomerism in the benzothiazolylidene moiety. To resolve this, employ 2D NMR techniques (COSY, HSQC) to confirm connectivity and distinguish tautomeric forms. For mass spectrometry, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) at 10–30 eV minimizes fragmentation, allowing precise determination of the molecular ion ([M+H]⁺ or [M−H]⁻). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer : Purity is quantified via High Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies involve accelerated degradation tests:
- Thermal Stability : Incubate at 40°C/75% relative humidity for 4 weeks, sampling weekly.
- Photostability : Expose to UV light (320–400 nm) for 48 hours.
Monitor degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Fourier-Transform Infrared Spectroscopy (FTIR) tracks functional group integrity (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemical configuration (E/Z isomerism) influence biological activity, and what methods differentiate these isomers?
- Methodological Answer : The (E)-configuration of the benzothiazolylidene group enhances π-stacking with biological targets (e.g., enzyme active sites). Isomer differentiation requires:
- NOESY NMR : Detects spatial proximity of protons to confirm geometry.
- Circular Dichroism (CD) : Identifies chiral centers in resolved isomers.
Biological assays (e.g., enzyme inhibition IC₅₀) comparing isolated (E) and (Z) isomers reveal activity disparities. For example, (E)-isomers may show 10-fold higher potency against kinases due to optimized binding conformations .
Q. What structure-activity relationship (SAR) trends emerge when modifying the sulfamoyl or methoxy groups?
- Methodological Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., replacing dimethylsulfamoyl with diethyl or morpholinosulfonyl groups). Key findings:
- Sulfamoyl Modifications : Bulky substituents (e.g., diisobutyl) reduce solubility but enhance membrane permeability (logP increase by 0.5–1.0).
- Methoxy Positioning : Para-methoxy (vs. meta) improves metabolic stability (CYP450 resistance) but may reduce target affinity.
Evaluate analogs via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) and correlate with computational docking (AutoDock Vina) to map binding interactions .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding to non-target proteins (e.g., hERG channels for cardiotoxicity). Pharmacophore models (Schrödinger Phase) identify toxicophores like primary amines or quinone-like structures. Validate predictions with in vitro toxicity panels:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
